molecular formula C11H10ClNO2S2 B3365721 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole CAS No. 1258641-29-0

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole

Cat. No.: B3365721
CAS No.: 1258641-29-0
M. Wt: 287.8
InChI Key: PMWZRHLBRPZKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a chloromethyl group and a methanesulfonylphenyl group attached to the thiazole ring

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylphenylthioamide and 2-chloroacetaldehyde.

    Cyclization Reaction: The thioamide undergoes a cyclization reaction with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the thiazole ring.

    Chloromethylation: The resulting thiazole compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups on the thiazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The methanesulfonylphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include the disruption of cellular signaling and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole include:

    4-(Methanesulfonyl)phenylboronic acid: This compound shares the methanesulfonylphenyl group but lacks the thiazole ring and chloromethyl group.

    [(4-chlorophenyl)methyl][1-(4-methanesulfonylphenyl)ethyl]amine: This compound has a similar chloromethyl and methanesulfonylphenyl structure but differs in the presence of an amine group instead of the thiazole ring.

The uniqueness of this compound lies in its combination of the thiazole ring with the chloromethyl and methanesulfonylphenyl groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZRHLBRPZKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200972
Record name Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-29-0
Record name Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Reactant of Route 5
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Reactant of Route 6
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.